molecular formula C16H15NO3 B14113770 n-[2-(3-Methoxybenzoyl)phenyl]acetamide CAS No. 38824-10-1

n-[2-(3-Methoxybenzoyl)phenyl]acetamide

Cat. No.: B14113770
CAS No.: 38824-10-1
M. Wt: 269.29 g/mol
InChI Key: ZNSNZAYVDLBNPL-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxybenzoyl)phenyl]acetamide is an organic compound with the molecular formula C16H15NO3 It is characterized by the presence of a methoxy group attached to a benzoyl moiety, which is further connected to a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methoxybenzoyl)phenyl]acetamide typically involves the acylation of 3-methoxybenzoic acid with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization techniques to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methoxybenzoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

N-[2-(3-Methoxybenzoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-Methoxybenzoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The methoxy group and the benzoyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide
  • N-(3-Chloro-phenyl)-2-(4-methoxy-phenyl)-acetamide
  • 2-(3-Chloro-phenoxy)-N-(4-ethoxy-phenyl)-acetamide

Uniqueness

N-[2-(3-Methoxybenzoyl)phenyl]acetamide is unique due to the specific positioning of the methoxy group on the benzoyl moiety, which influences its chemical reactivity and biological activity

Properties

CAS No.

38824-10-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-[2-(3-methoxybenzoyl)phenyl]acetamide

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15-9-4-3-8-14(15)16(19)12-6-5-7-13(10-12)20-2/h3-10H,1-2H3,(H,17,18)

InChI Key

ZNSNZAYVDLBNPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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